Thrombin Cleavage Kinetics: FPA vs. FPB
Thrombin cleaves FPA and FPB from fibrinogen with fundamentally different kinetic mechanisms. FPA release follows strict first-order kinetics (kcat = 6.3 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 11.0 × 10⁻⁶ M), enabling predictable linear quantification [1]. FPB release follows complex consecutive reaction kinetics requiring prior FPA cleavage, and direct FPB cleavage from native fibrinogen is nearly an order of magnitude slower (kcat = 3.5 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 6.0 × 10⁻⁶ M) [2].
first-order kinetics
complex consecutive kinetics
| Evidence Dimension | Thrombin cleavage kinetics (kcat and KM) |
|---|---|
| Target Compound Data | kcat = 6.3 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 11.0 × 10⁻⁶ M; first-order kinetics |
| Comparator Or Baseline | Fibrinopeptide B: kcat = 3.5 × 10⁻¹⁰ M s⁻¹ (U thrombin)⁻¹ L⁻¹; KM = 6.0 × 10⁻⁶ M; complex consecutive kinetics |
| Quantified Difference | FPA kcat is 1.8× higher than FPB; direct FPB cleavage without prior FPA removal is ~10× slower |
| Conditions | Bovine fibrinogen, human thrombin, 25°C, pH 7.26, ionic strength 0.30, 10⁻⁴ M free Ca²⁺ |
Why This Matters
The first-order kinetics of FPA enables robust linear quantification in thrombin activity assays, whereas FPB's complex kinetics introduce non-linear variability unsuitable for accurate enzyme activity measurements.
- [1] Martinelli RA, Scheraga HA. Clotting of bovine fibrinogen. Kinetic analysis of the release of fibrinopeptides by thrombin and of the calcium uptake upon clotting at high fibrinogen concentrations. Biochemistry. 1988 Jan 31;27(3):897-904. PMID: 3365374. DOI: 10.1021/bi00403a021. View Source
- [2] Higgins DL, Lewis SD, Shafer JA. Steady-state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin. J Biol Chem. 1983 Aug 10;258(15):9276-82. PMID: 6874678. View Source
